![molecular formula C15H17NO3 B2875092 3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2460751-02-2](/img/structure/B2875092.png)

3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

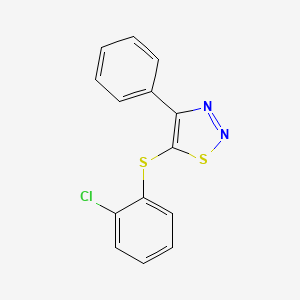

3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a bicyclic lactam that belongs to the class of azabicyclo compounds. 2.0]heptane-2,4-dione.

科学的研究の応用

Aromatase Inhibitory Activity

Compounds with structural similarities to "3-Benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione" have been investigated for their pharmacological properties, including their effectiveness as aromatase inhibitors. These inhibitors can be pivotal in the treatment of hormone-dependent diseases, such as breast cancer, by blocking the aromatase enzyme critical for estrogen production. Studies like those by Staněk et al. (1991) have synthesized novel compounds demonstrating significant inhibitory activity against human placental aromatase, suggesting potential applications in endocrine therapy for hormone-dependent tumors (Staněk et al., 1991).

Synthesis and Chemical Transformations

Research has also focused on synthesizing and exploring the chemical transformations of azabicycloheptane derivatives. For example, Malpass and White (2004) discussed the synthesis of novel 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates, which opens pathways to a range of novel compounds, showcasing their versatility in creating diverse chemical structures with potential biological activities (Malpass & White, 2004).

Advanced Building Blocks for Drug Discovery

Denisenko et al. (2017) developed a rapid synthesis method for substituted 3-azabicyclo[3.2.0]heptanes, presenting them as attractive building blocks for drug discovery. This synthesis leverages common chemicals through an intramolecular photochemical cyclization process, highlighting the potential of such compounds in the rapid development of new drugs (Denisenko et al., 2017).

Novel Catalytic Activities

The research by Berthon-Gelloz and Hayashi (2006) on expanding the C2-symmetric bicyclo[2.2.1]hepta-2,5-diene ligand family underscores the catalytic potential of these compounds. Their work demonstrates high activity and enantioselectivity in rhodium-catalyzed asymmetric addition reactions, which are crucial for synthesizing chiral compounds used in pharmaceuticals (Berthon-Gelloz & Hayashi, 2006).

特性

IUPAC Name |

3-benzyl-6-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-12-8-11-13(12)15(18)16(14(11)17)9-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELJGIPWJIMVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name)](/img/structure/B2875012.png)

![[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate](/img/structure/B2875013.png)

![2-(2-chlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875024.png)

![3-Chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2875026.png)

![6-Chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2875027.png)

![N-isopropyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2875028.png)